![molecular formula C14H14N4O B12917707 Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-04-7](/img/structure/B12917707.png)
Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further substituted with a phenylethynyl group and an ethanol moiety. Aminopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through the cyclization of benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate is then aromatized to form the pyrimidine structure.
Substitution: The phenylethynyl group is introduced through a substitution reaction.
Amino Group Introduction: The amino group is added to the pyrimidine ring.
Ethanol Moiety Addition: Finally, the ethanol moiety is attached to the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and automated synthesis platforms to ensure efficiency and scalability.
化学反応の分析
Types of Reactions
2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenylethynyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
2-Amino-5-bromopyrimidine: Studied for its antiviral activities.
2-Amino-4-hydroxypyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylethynyl group enhances its interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
393856-04-7 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC名 |
2-[[2-amino-5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14N4O/c15-14-17-10-12(13(18-14)16-8-9-19)7-6-11-4-2-1-3-5-11/h1-5,10,19H,8-9H2,(H3,15,16,17,18) |
InChIキー |
WOCLSJPAICEROF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CN=C(N=C2NCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


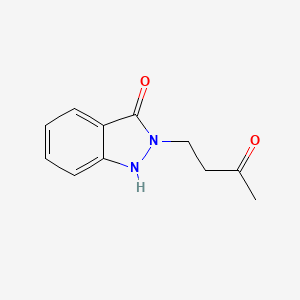
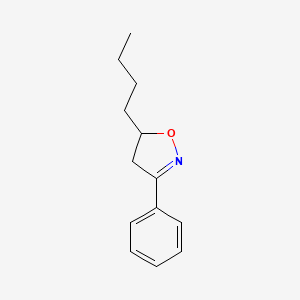
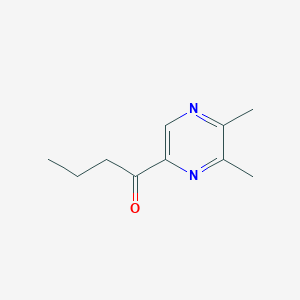
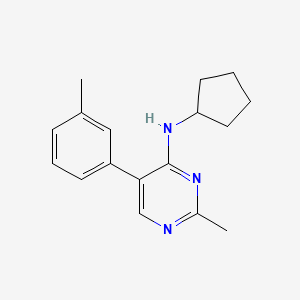
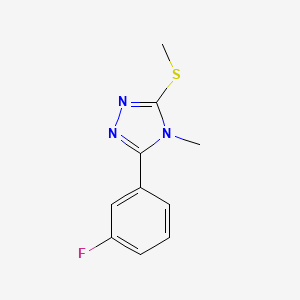
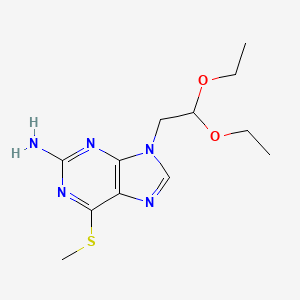


![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)
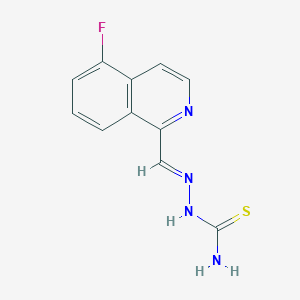

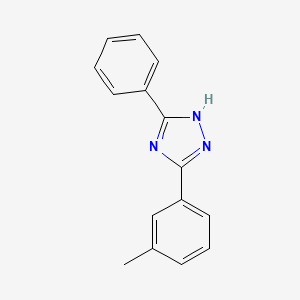
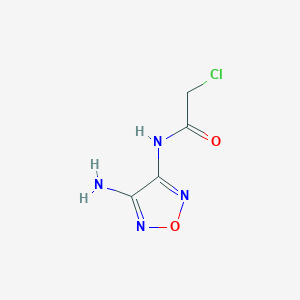
![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
